molecular formula C16H13ClN2O6 B11114848 Ethyl 2-[(5-chloro-2-hydroxyphenyl)carbamoyl]-3-nitrobenzoate

Ethyl 2-[(5-chloro-2-hydroxyphenyl)carbamoyl]-3-nitrobenzoate

Cat. No.: B11114848
M. Wt: 364.73 g/mol
InChI Key: RUAAKGYQCUMHBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-[(5-CHLORO-2-HYDROXYANILINO)CARBONYL]-3-NITROBENZOATE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a nitrobenzoate ester, a chlorinated hydroxyaniline, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(5-CHLORO-2-HYDROXYANILINO)CARBONYL]-3-NITROBENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Chlorination: The selective chlorination of the hydroxyaniline moiety.

    Esterification: The formation of the ethyl ester group through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by esterification under controlled conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(5-CHLORO-2-HYDROXYANILINO)CARBONYL]-3-NITROBENZOATE undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The chlorinated hydroxyaniline moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

    Amino Derivatives: Formed through the reduction of the nitro group.

    Substituted Anilines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

ETHYL 2-[(5-CHLORO-2-HYDROXYANILINO)CARBONYL]-3-NITROBENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-[(5-CHLORO-2-HYDROXYANILINO)CARBONYL]-3-NITROBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Binding to specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Pathways Involved: Modulation of oxidative stress pathways, inhibition of microbial growth, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[(5-BROMO-2-HYDROXYANILINO)CARBONYL]-3-NITROBENZOATE
  • ETHYL 2-[(5-IODO-2-HYDROXYANILINO)CARBONYL]-3-NITROBENZOATE
  • ETHYL 2-[(5-FLUORO-2-HYDROXYANILINO)CARBONYL]-3-NITROBENZOATE

Uniqueness

ETHYL 2-[(5-CHLORO-2-HYDROXYANILINO)CARBONYL]-3-NITROBENZOATE is unique due to its specific chlorination pattern and the presence of both nitro and hydroxyaniline groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H13ClN2O6

Molecular Weight

364.73 g/mol

IUPAC Name

ethyl 2-[(5-chloro-2-hydroxyphenyl)carbamoyl]-3-nitrobenzoate

InChI

InChI=1S/C16H13ClN2O6/c1-2-25-16(22)10-4-3-5-12(19(23)24)14(10)15(21)18-11-8-9(17)6-7-13(11)20/h3-8,20H,2H2,1H3,(H,18,21)

InChI Key

RUAAKGYQCUMHBX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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